![molecular formula C14H12O6 B030419 Thysanone CAS No. 233279-24-8](/img/structure/B30419.png)
Thysanone
Overview
Description
Thysanone is a chemical compound with the molecular formula C14H12O6 . It is a fungal benzoisochromanquinone with potent human rhinovirus 3C-protease inhibitory activity .
Synthesis Analysis
The absolute stereochemistry of Thysanone, specifically (1R,3S)-Thysanone, was established for the first time by total synthesis of the natural product from ethyl (S)-lactate . There is only one published total synthesis of Thysanone .
Molecular Structure Analysis
Thysanone has a molecular weight of 276.24 . It has 2 defined stereocentres .
Physical And Chemical Properties Analysis
Thysanone has a density of 1.6±0.1 g/cm3, a boiling point of 600.3±55.0 °C at 760 mmHg, and a flash point of 234.8±25.0 °C . It has 6 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .
Scientific Research Applications
Synthesis of Pyran and Pyranone Natural Products
Thysanone is a fungal metabolite and is used in the synthesis of various pyran and pyranone natural products . These molecules are biologically active aromatic systems with appended pyran or pyranone (δ-lactone) rings, which are widespread in nature and found in a wide variety of organisms, including fungi . The approach to synthesize these natural products involves the use of pivotal chiral intermediates, which are available with the required chirality by beginning from ®- or (S)-propylene oxide, or other stereodefined substituted oxiranes .
Inhibition of Human Rhinovirus 3C-Protease
Thysanone has been found to have potent inhibitory activity against human rhinovirus 3C-protease . This makes it a potential candidate for the development of antiviral drugs. The absolute stereochemistry of Thysanone, a fungal benzoisochromanquinone, was established for the first time by total synthesis of the natural product from ethyl (S)-lactate .
Mechanism of Action
Target of Action
Thysanone, also known as (-)-Thysanone, is a fungal benzoisochromanquinone . Its primary target is the human rhinovirus 3C-protease . This enzyme plays a crucial role in the life cycle of the human rhinovirus, which is responsible for the common cold. By inhibiting this enzyme, Thysanone can potentially prevent the virus from replicating and spreading .
Mode of Action
Thysanone interacts with its target, the human rhinovirus 3C-protease, by binding to it and inhibiting its activity . This interaction disrupts the normal function of the enzyme, preventing it from participating in the viral replication process
Biochemical Pathways
Thysanone’s action on the human rhinovirus 3C-protease affects the viral replication pathway . By inhibiting this enzyme, Thysanone disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption include a potential reduction in the severity and duration of the common cold .
Result of Action
The molecular and cellular effects of Thysanone’s action primarily involve the inhibition of the human rhinovirus 3C-protease . This inhibition disrupts the viral replication process, potentially reducing the severity and duration of the common cold . .
properties
IUPAC Name |
(1R,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXPHSFVRRTOJM-OVZGEXIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438311 | |
Record name | Thysanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thysanone | |
CAS RN |
233279-24-8 | |
Record name | Thysanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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